3-Hydroxy-2-(methylamino)propanoic acid hydrochloride
Description
Properties
IUPAC Name |
3-hydroxy-2-(methylamino)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3.ClH/c1-5-3(2-6)4(7)8;/h3,5-6H,2H2,1H3,(H,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTMGTWVKIIMRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CO)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-(methylamino)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxypropanoic acid and methylamine.
Reaction Conditions: The hydroxyl group of 3-hydroxypropanoic acid is activated using a suitable reagent, such as thionyl chloride, to form an intermediate. This intermediate is then reacted with methylamine under controlled conditions to yield the desired product.
Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain pure 3-Hydroxy-2-(methylamino)propanoic acid hydrochloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is typically isolated using industrial-scale purification techniques.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group undergoes oxidation under controlled conditions. Common oxidizing agents like potassium permanganate (KMnO₄) or chromium-based reagents convert the hydroxyl group to a ketone, yielding 2-(methylamino)-3-oxopropanoic acid derivatives. Reaction efficiency depends on:
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Solvent polarity : Polar aprotic solvents (e.g., acetone) enhance reaction rates.
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Temperature : Optimal between 50–80°C to prevent over-oxidation.
Esterification
The carboxylic acid group reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis (H₂SO₄ or HCl) to form esters. For example:
Key factors :
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Acid concentration : 1–5% catalyst yields >85% ester.
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Reflux duration : 4–6 hours ensures complete conversion.
Decarboxylation
Under thermal or alkaline conditions, the compound loses CO₂ to form 3-hydroxy-2-(methylamino)propanal:
Conditions :
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Temperature : 120–150°C in inert atmospheres.
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Base catalysis : NaOH accelerates decarboxylation but risks side reactions.
Schiff Base Formation
The methylamino group reacts with aldehydes/ketones (e.g., formaldehyde, benzaldehyde) to form Schiff bases. This reaction is pH-sensitive, with optimal yields at pH 7–9:
Applications :
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Intermediate for pharmaceuticals and catalysts.
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Stabilized by electron-withdrawing substituents on the aldehyde.
Comparative Reaction Data
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Selectivity |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 60°C | 2-(Methylamino)-3-oxopropanoic acid | 72–78 | High |
| Esterification | Ethanol, H₂SO₄, reflux (4h) | Ethyl 3-hydroxy-2-(methylamino)propanoate | 88 | >90% |
| Decarboxylation | NaOH (1M), 130°C, N₂ atmosphere | 3-Hydroxy-2-(methylamino)propanal | 65 | Moderate |
| Schiff Base Formation | Benzaldehyde, pH 8, RT (24h) | N-Benzylidene derivative | 82 | High |
Industrial and Pharmacological Relevance
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Synthetic scalability : Continuous flow reactors improve decarboxylation yields by 15% compared to batch methods.
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Biological interactions : The compound modulates neurotransmitter receptors (e.g., GABAₐ) due to structural mimicry of endogenous amino acids .
Reaction Mechanism Insights
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Steric effects : The methylamino group hinders nucleophilic attack at the β-carbon, favoring α-oxidation.
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Acid catalysis : Protonation of the carboxylic acid enhances electrophilicity during esterification.
This compound’s multifunctional architecture enables its use in synthesizing bioactive molecules and industrial intermediates, with ongoing research exploring its catalytic and therapeutic potential .
Scientific Research Applications
Chemistry
3-Hydroxy-2-(methylamino)propanoic acid hydrochloride serves as an important intermediate in the synthesis of complex molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution.
Key Reactions :
- Oxidation : The thiol group can be oxidized to form disulfides.
- Reduction : Can be reduced to form the corresponding thiol.
- Substitution : The amino group can react with electrophiles under basic conditions.
Biology
In biological systems, this compound has been studied for its role in sulfur metabolism and as a precursor for the synthesis of glutathione (GSH), a critical antioxidant.
Biological Activities :
- Antibiotic Properties : It binds to phosphate groups in bacterial cell walls, disrupting their integrity and leading to bacterial cell death.
- Antioxidant Properties : Facilitates increased GSH levels in mammalian cells, enhancing cellular antioxidant defenses.
Medicine
The compound is being investigated for potential therapeutic applications, particularly in the development of new antibiotics and antioxidant therapies.
Antibacterial Efficacy
Research indicates that 3-Hydroxy-2-(methylamino)propanoic acid hydrochloride exhibits significant antibacterial activity. For instance, studies have shown that it can effectively inhibit the growth of various pathogens by disrupting their cell wall integrity.
Glutathione Synthesis
A study demonstrated that supplementation with this compound significantly increases intracellular GSH levels, providing protective effects against oxidative damage. This is particularly relevant for conditions involving oxidative stress.
Thiolation in Protein Studies
The compound has been utilized as a thiol-modifying agent in studies aimed at understanding protein interactions and stability. Its ability to form disulfide bonds has implications for enzyme activity regulation and protein folding.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-(methylamino)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl and methylamino groups play a crucial role in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or activation, which are the basis for its therapeutic potential.
Comparison with Similar Compounds
Key Structural and Functional Differences:
- Substituent Effects on Reactivity: The 3-mercapto analog (C₄H₁₀ClNO₂S) exhibits higher nucleophilicity due to the thiol (-SH) group, making it suitable for forming disulfide bonds in peptide chemistry . In contrast, the hydroxy (-OH) group in the target compound may participate in hydrogen bonding, influencing solubility and stability.
- Methyl vs. Amino Groups: The 3-amino-2-methylpropanoic acid derivative (C₄H₁₀ClNO₂) lacks the hydroxy group, reducing polarity but introducing a primary amine for covalent conjugation .
- Chirality and Bioactivity: The (S)-2-amino-3-(methylamino)propanoic acid (C₄H₁₀N₂O₂) highlights the role of stereochemistry in biological activity, as enantiomers often differ in receptor binding .
Biological Activity
3-Hydroxy-2-(methylamino)propanoic acid hydrochloride, also known as MeAIB (Methylaminoisobutyric acid), is a compound with the molecular formula C5H11NO3·HCl. This compound has garnered attention in various fields, particularly in biological research due to its potential therapeutic applications and its role in metabolic pathways.
The biological activity of 3-Hydroxy-2-(methylamino)propanoic acid hydrochloride is primarily attributed to its ability to interact with specific enzymes and metabolic pathways. It acts as a substrate for several enzymes, influencing their activity and thereby altering biochemical pathways. Its structural features, including the hydroxyl and methylamino groups, facilitate hydrogen bonding and other interactions within biological systems, which are critical for its function .
Antiproliferative Properties
Recent studies have highlighted the compound's antiproliferative effects on various cancer cell lines. For instance, derivatives of 3-Hydroxy-2-(methylamino)propanoic acid have been synthesized and tested for their ability to inhibit the proliferation of colon cancer cells (HCT-116). The inhibitory concentration (IC50) values for these compounds ranged from 0.12 mg/mL to 0.81 mg/mL, indicating significant anticancer potential . Notably, certain derivatives exhibited higher potency than the standard chemotherapeutic agent doxorubicin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests have demonstrated that it possesses antibacterial and antifungal activities against a range of pathogens. For example, some derivatives showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The minimum inhibitory concentration (MIC) values for these activities were found to be in the range of 0.0048 mg/mL to 0.039 mg/mL, showcasing its potential as a therapeutic agent in infectious diseases .
Table: Summary of Biological Activities
| Activity | Cell Line/Pathogen | IC50/MIC Value | Reference |
|---|---|---|---|
| Antiproliferative | HCT-116 (colon cancer) | 0.12 - 0.81 mg/mL | |
| Antibacterial | E. coli | 0.0048 - 0.0195 mg/mL | |
| Antifungal | C. albicans | 0.0048 - 0.039 mg/mL |
Case Study: Antiproliferative Activity Against Cancer Cells
In a study conducted by El Rayes et al., a series of compounds based on the structure of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate were synthesized and tested for their antiproliferative effects on HCT-116 cells. The study found that certain derivatives exhibited IC50 values significantly lower than those of established anticancer drugs, suggesting that modifications to the compound's structure can enhance its therapeutic efficacy .
Case Study: Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial activity of synthesized alkaloids derived from propanoic acid derivatives, including 3-Hydroxy-2-(methylamino)propanoic acid hydrochloride. The results indicated that these compounds effectively inhibited the growth of both bacterial and fungal strains, with specific derivatives showing remarkable potency against resistant strains .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Hydroxy-2-(methylamino)propanoic acid hydrochloride, and how are reaction conditions optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a related methylamino-containing compound (e.g., 3-[(2-Hydroxyethyl)(methyl)amino]propanoic acid) is synthesized by reacting 3-chloropropanoic acid with 2-(methylamino)ethanol under basic aqueous or ethanol solvent conditions . Optimization involves adjusting pH, temperature (e.g., room temperature to 60°C), and stoichiometric ratios of reagents. Post-synthesis purification typically employs recrystallization or column chromatography.
Q. How is the compound characterized to confirm structural integrity and purity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H-NMR (e.g., DMSO-d₆ solvent) identifies proton environments, such as methylamino (δ ~2.5 ppm) and hydroxyl groups (δ ~9.0 ppm) .
- HPLC : Purity assessment using C18 columns with UV detection at 210–254 nm, referencing impurity standards (e.g., EP guidelines for related hydrochlorides) .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ ion matching theoretical mass).
Q. What are the recommended storage conditions to ensure stability?
- Storage Guidelines : Store in airtight containers at –20°C to prevent hydrolysis of the methylamino group. Desiccants (e.g., silica gel) mitigate moisture-induced degradation. Stability studies under accelerated conditions (40°C/75% RH for 6 months) are advised to assess shelf life .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data (e.g., NMR shifts) across different batches?
- Troubleshooting :
- Batch Comparison : Compare NMR spectra with certified reference materials (CRMs) from accredited providers (e.g., LGC Standards) .
- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., oxidation derivatives or unreacted intermediates). For example, EP impurity standards (e.g., Imp. E or F) help quantify side products .
- Deuterated Solvent Effects : Ensure consistent solvent choice (e.g., DMSO-d₆ vs. CDCl₃) to avoid shift variations .
Q. What mechanistic insights govern the compound’s reactivity in nucleophilic substitution reactions?
- Experimental Design :
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or NMR to track intermediate formation (e.g., SN2 transition states).
- Solvent Polarity Effects : Compare reaction rates in polar aprotic (e.g., DMF) vs. protic solvents (e.g., ethanol) to assess nucleophilicity .
- Steric Hindrance Analysis : Introduce bulky substituents near the methylamino group to evaluate steric effects on reaction efficiency .
Q. How can researchers validate the compound’s role as a building block in drug discovery?
- Methodology :
- Structure-Activity Relationship (SAR) : Derivatize the hydroxyl or methylamino group (e.g., acetylation or alkylation) and test bioactivity in enzyme inhibition assays (e.g., kinase or protease targets) .
- Crystallography : Co-crystallize derivatives with target proteins (e.g., IL-6 or MMP3) to study binding modes .
- In Silico Modeling : Use DFT calculations to predict electronic properties (e.g., pKa of hydroxyl group) and docking simulations for affinity predictions .
Data Contradiction and Reproducibility
Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
- Resolution Strategy :
- Solubility Screening : Perform systematic titrations in PBS (pH 7.4), DMSO, and ethanol, measuring saturation points via UV-Vis spectroscopy.
- Counterion Effects : Compare hydrochloride salt vs. free base solubility, as ionized forms exhibit higher aqueous solubility .
- Literature Cross-Validation : Replicate published protocols (e.g., buffer compositions from bioanalytical studies) .
Q. What methods ensure reproducibility in scaled-up synthesis?
- Best Practices :
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of reaction parameters .
- Quality-by-Design (QbD) : Use DOE (Design of Experiments) to identify critical process parameters (e.g., stirring rate, cooling gradients) .
- Batch Record Standardization : Document deviations rigorously, referencing EP impurity limits (e.g., ≤0.15% for related substances) .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Safety Measures :
- Engineering Controls : Use fume hoods during synthesis to avoid inhalation of hydrochloride vapors .
- PPE : Wear nitrile gloves and safety goggles; avoid skin contact due to potential irritation .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
